2-Iodostrychnine
Overview
Description
2-Iodostrychnine is a derivative of strychnine, an alkaloid known for its highly toxic properties. Strychnine is naturally found in the seeds of the Strychnos nux-vomica tree. The addition of an iodine atom to the strychnine molecule results in this compound, which retains the complex structure of its parent compound while introducing new chemical properties due to the presence of iodine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodostrychnine typically involves the iodination of strychnine. One common method is the use of iodine and nitric acid to introduce the iodine atom at the 2-position of the strychnine molecule. The reaction conditions often include a solvent such as benzene and a catalyst like palladium on alumina (Pd/Al₂O₃). The reaction is carried out under controlled temperatures to ensure the selective iodination of the strychnine molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to ensure consistency and safety.
Chemical Reactions Analysis
2-Iodostrychnine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions of this compound can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically result in the formation of oxidized derivatives of the compound.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process often leads to the formation of reduced derivatives with altered chemical properties.
Substitution: Substitution reactions involving this compound often occur at the iodine atom. Common reagents for substitution reactions include nucleophiles such as sodium azide or potassium cyanide. These reactions result in the replacement of the iodine atom with other functional groups, leading to the formation of new derivatives .
Scientific Research Applications
2-Iodostrychnine has several applications in scientific research:
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various radiolabeled compounds. Its iodine atom can be replaced with radioactive isotopes, making it useful for tracing and imaging studies.
Biology: In biological research, this compound is used to study the binding interactions of strychnine derivatives with biological receptors. It serves as a tool for understanding the molecular mechanisms of receptor-ligand interactions.
Medicine: Although strychnine and its derivatives are highly toxic, they have been studied for their potential therapeutic applications in small, controlled doses. This compound is used in research to explore its effects on the nervous system and its potential as a pharmacological agent.
Industry: In the industrial sector, this compound is used in the synthesis of complex organic molecules. Its unique chemical properties make it a valuable intermediate in the production of various chemical products .
Mechanism of Action
2-Iodostrychnine exerts its effects primarily through its interaction with glycine and acetylcholine receptors. As an antagonist of these receptors, it inhibits the binding of neurotransmitters, leading to the disruption of normal nerve signal transmission. This results in the characteristic convulsions and muscle contractions associated with strychnine poisoning. The molecular targets of this compound include the motor nerve fibers in the spinal cord, which control muscle contraction .
Comparison with Similar Compounds
- Strychnine
- 2-Bromostrychnine
- 2-Chlorostrychnine
Comparison: 2-Iodostrychnine is unique among its analogs due to the presence of the iodine atom, which imparts distinct chemical properties. Compared to 2-Bromostrychnine and 2-Chlorostrychnine, this compound has a higher molecular weight and different reactivity patterns. The iodine atom also influences the compound’s electronic properties, making it more suitable for certain types of chemical reactions and applications .
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21IN2O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13-,16-,17-,19-,20-,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYDQHDEAFFCCR-FVWCLLPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=C5C=CC(=C7)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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